![molecular formula C13H15NO3S3 B2963660 2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido CAS No. 2097857-70-8](/img/structure/B2963660.png)

2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2’-Bithiophene is an electron transporting material with the π-electrons present in the system that facilitate charge mobility . It is used as a precursor in the preparation of 5,5’-bis (trimethylstannyl)-2,2’-bithiophene, which is used for the synthesis of small molecules and polymer semiconductors for organic field-effect transistor (OFETs), organic light-emitting diode (OLED), Plastic Light Emitting Diode (PLED) and Organic Photovoltaic (OPV) applications .

Synthesis Analysis

The synthesis and characterization of six novel 2,2’-bithiophene-based organic compounds that are designed to serve as co-sensitizers for dye-sensitized solar cells (DSSCs) based on TiO2 have been reported . The compounds are linked to various donor and acceptor groups, and their chemical structures have been confirmed through spectral analyses .Molecular Structure Analysis

The polymers containing 2,2’-bithiophene units displayed a hole mobility of 0.035 cm^2 V^−1 s^−1 and an on/off ratio of 10^5 . Theoretical analysis on the optoelectronic properties of single crystals of 2,2’-bithiophene has been performed .Physical and Chemical Properties Analysis

A spectroscopic study has been performed on selected substituted 2,2’-bithiophenes. Absorption and fluorescence spectra of bithiophenes substituted with alkyl and alkoxy groups in positions 4,4’ and 3,3’ have been measured in solvents of various polarity and viscosity .Scientific Research Applications

Lewis Acid Catalyzed Annulations

Lewis acid-catalyzed annulations of donor-acceptor cyclopropanes with ynamides, resulting in cyclopentene sulfonamides, showcase the potential of using similar structures in synthesizing complex molecules with high diastereoselectivity. This method emphasizes the synthetic versatility of cyclopropane derivatives in constructing cyclic compounds (Mackay et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of vinylcyclopropanes and vinylepoxides mediated by camphor-derived sulfur ylides demonstrates the utility of sulfonamide derivatives in achieving high enantioselectivity. This research provides insights into the mechanisms behind diastereoselectivity and enantioselectivity, which could be relevant for designing molecules with similar scaffolds (Deng et al., 2006).

Regioselective Synthesis of Bithiophene

The regioselective synthesis of bithiophene derivatives, serving as precursors for polyhydroxyl oligothiophenes, illustrates the importance of thiophene units in constructing polymers. This approach could be adaptable for synthesizing derivatives of 2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido for various applications (Barbarella & Zambianchi, 1994).

Thermophysical Properties Study

Investigating the thermophysical properties of sulfur heterocycles, including thiophene derivatives, provides valuable information on the stability and reactivity of such compounds. These studies can guide the development of new materials with improved performance (Temprado et al., 2006).

Application in Cyclopropanation

The application of novel sulfonamides in enantioselective organocatalyzed cyclopropanation further highlights the role of sulfonamide derivatives in synthesizing cyclopropane-containing molecules with high enantiomeric excess. This technique showcases the potential for developing highly selective catalysts for producing complex organic molecules (Hartikka et al., 2007).

Future Directions

Properties

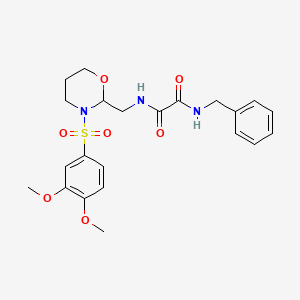

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S3/c15-10(8-14-20(16,17)9-3-4-9)11-5-6-13(19-11)12-2-1-7-18-12/h1-2,5-7,9-10,14-15H,3-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHBFAPROHIMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide](/img/structure/B2963578.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)

![5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2963586.png)

![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)

![2-(4-chlorophenoxy)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2963591.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)

![6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2963595.png)

![tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate](/img/structure/B2963598.png)